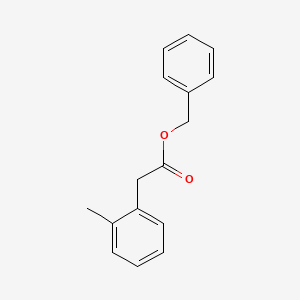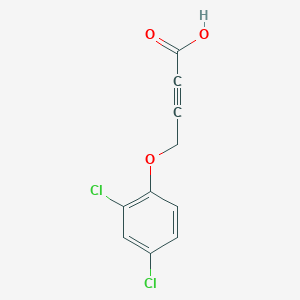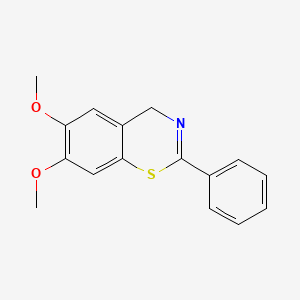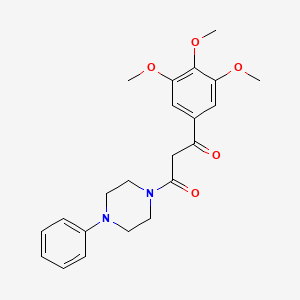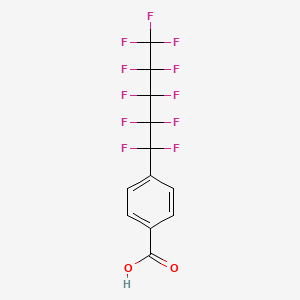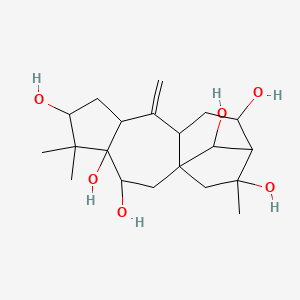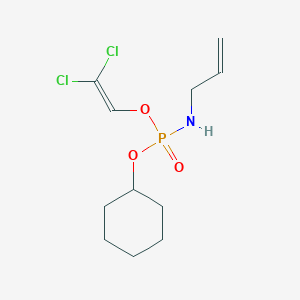
2-Propenylphosphoramidic acid cyclohexyl-2,2-dichloroethenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenylphosphoramidic acid cyclohexyl-2,2-dichloroethenyl ester is a chemical compound with the molecular formula C11-H18-Cl2-N-O3-P and a molecular weight of 314.17 . This compound is known for its unique structure, which includes a phosphoramidic acid moiety and a cyclohexyl-2,2-dichloroethenyl ester group.
Vorbereitungsmethoden
The synthesis of 2-Propenylphosphoramidic acid cyclohexyl-2,2-dichloroethenyl ester involves several steps. The synthetic routes typically include the reaction of phosphoramidic acid derivatives with cyclohexyl-2,2-dichloroethenyl esters under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
2-Propenylphosphoramidic acid cyclohexyl-2,2-dichloroethenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Propenylphosphoramidic acid cyclohexyl-2,2-dichloroethenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propenylphosphoramidic acid cyclohexyl-2,2-dichloroethenyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Propenylphosphoramidic acid cyclohexyl-2,2-dichloroethenyl ester include other phosphoramidic acid derivatives and cyclohexyl esters These compounds share structural similarities but may differ in their chemical reactivity and applications
Eigenschaften
CAS-Nummer |
25646-24-6 |
|---|---|
Molekularformel |
C11H18Cl2NO3P |
Molekulargewicht |
314.14 g/mol |
IUPAC-Name |
N-[cyclohexyloxy(2,2-dichloroethenoxy)phosphoryl]prop-2-en-1-amine |
InChI |
InChI=1S/C11H18Cl2NO3P/c1-2-8-14-18(15,16-9-11(12)13)17-10-6-4-3-5-7-10/h2,9-10H,1,3-8H2,(H,14,15) |
InChI-Schlüssel |
CGWWNNSVTHJLHD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNP(=O)(OC=C(Cl)Cl)OC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



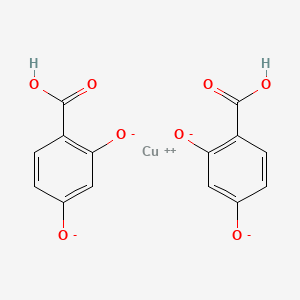

![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14693375.png)

